molecular formula C22H23N5O2S B12253826 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B12253826
M. Wt: 421.5 g/mol
InChI Key: PBUJIRHTCIOLHV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 6,7-dihydro-5H-cyclopenta[b]pyridine core fused with a 1,2-benzothiazole-1,1-dioxide moiety via a piperidine linker. The structure includes a methylamino group at the 4-position of the piperidine ring and a cyano substituent at the 3-position of the pyridine ring. Its molecular formula is C₂₁H₂₂N₆O₂S, with a molecular weight of 422.5 g/mol (calculated).

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H23N5O2S/c1-26(22-18-6-2-3-8-20(18)30(28,29)25-22)17-9-11-27(12-10-17)21-16(14-23)13-15-5-4-7-19(15)24-21/h2-3,6,8,13,17H,4-5,7,9-12H2,1H3

InChI Key

PBUJIRHTCIOLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C3CCCC3=N2)C#N)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be approached through strategic disconnections that lead to more accessible building blocks. The most logical disconnection points are:

Key Disconnection Strategies

The primary disconnection involves separating the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile core from the substituted piperidine unit at the C-2 position of the pyridine ring. The second disconnection targets the bond between the piperidine nitrogen at the 4-position and the methylamino linker connected to the benzothiazole moiety. This analysis leads to three key building blocks:

  • 2-halo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
  • 3-(chloromethyl)-1,1-dioxo-1,2-benzothiazole
  • 4-(methylamino)piperidine derivatives (typically Boc-protected)

This retrosynthetic approach provides a framework for developing convergent synthetic routes that allow for efficient preparation and modification of each component before final assembly.

Synthesis of Key Intermediates

Preparation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Core

The preparation of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through several methods, with cyclocondensation reactions being particularly effective.

Cyclocondensation Approach

This method involves the reaction of 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of a base catalyst. The synthetic pathway proceeds through the following steps:

  • Preparation of diarylidene cyclopentanone via Knoevenagel condensation
  • Michael addition of propanedinitrile
  • Cyclization and dehydration to form the pyridine ring

The detailed reaction involves:

Cyclopentanone + 2 Aromatic aldehydes → 2,5-diarylidenecyclopentanone
2,5-diarylidenecyclopentanone + Propanedinitrile → 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

The reaction mechanism progresses via Michael addition to α,β-unsaturated cycloketones, followed by nucleophilic attack through an alkoxide anion, cyclization, and dehydration to yield the desired cyclopenta[b]pyridine derivatives.

Oxidation Method

An alternative approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 5-one derivatives, which can be further functionalized:

2,3-cyclopentenopyridine + Oxidizing agent → 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This oxidation can be efficiently catalyzed by Mn(OTf)₂ using t-BuOOH (65% in H₂O) at 25°C with excellent chemoselectivity.

Table 1: Optimization of Oxidation Conditions for 2,3-Cyclopentenopyridine

Entry Catalyst Oxidant Solvent Temperature (°C) Time (h) Yield (%)
1 Mn(OTf)₂ t-BuOOH H₂O 25 24 93
2 Mn(OTf)₂ t-BuOOH MeOH 25 24 85
3 Mn(OAc)₂ t-BuOOH H₂O 25 24 71
4 Fe(OTf)₃ t-BuOOH H₂O 25 24 68
5 Cu(OTf)₂ t-BuOOH H₂O 25 24 55

The resulting 5-one derivative can then be converted to the desired 3-carbonitrile functionality through appropriate transformations.

Direct Functionalization of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

A versatile intermediate for the synthesis is 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, which can be prepared and subsequently functionalized to introduce the nitrile group at the 3-position:

Procedure:
1. Under argon, prepare 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
2. Add reagents for nitrile introduction at the 3-position
3. Heat at 100°C for 24h
4. Extract with dichloromethane and purify by column chromatography

This intermediate shows characteristic NMR signals: ¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J = 5.7 Hz), 6.51 (d, J = 5.8 Hz), 2.94 (t, J = 7.7 Hz), 2.81 (t, J = 7.5 Hz), 2.09-1.99 (m).

Synthesis of 1,1-dioxo-1,2-benzothiazol-3-yl Derivatives

The benzothiazole component requires careful synthesis and subsequent oxidation to achieve the 1,1-dioxo functionality.

Formation of Benzothiazole Core

The benzothiazole core can be efficiently synthesized from o-aminothiophenol and appropriate reagents. One effective method uses malononitrile with lemon juice as a natural acid catalyst:

o-aminothiophenol + malononitrile → 2-cyanomethylbenzothiazole

This green chemistry approach produces 2-cyanomethylbenzothiazole, which serves as a valuable precursor for further functionalization.

Preparation of Enamine Derivatives

For further functionalization, enamine derivatives can be prepared by grinding 2-cyanomethylbenzothiazole with N,N-dimethylformamide dimethyl acetal at ambient temperature:

2-cyanomethylbenzothiazole + DMF-DMA → Enamine derivative

This reaction typically requires only 10 minutes of grinding and proceeds without additional solvents.

Oxidation to 1,1-dioxo Derivatives

The conversion of benzothiazole to 1,1-dioxo-1,2-benzothiazole involves oxidation of the sulfur atom:

Benzothiazole derivative + Oxidizing agent → 1,1-dioxo-1,2-benzothiazole derivative

Table 2: Conditions for Oxidation of Benzothiazoles to 1,1-dioxo Derivatives

Entry Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
1 m-CPBA (2.5 equiv) DCM 0 to RT 6 87
2 H₂O₂ (30%, 5 equiv)/AcOH AcOH RT 24 83
3 Oxone (3 equiv) MeOH/H₂O RT 8 79
4 NaIO₄/RuCl₃ (cat.) CCl₄/MeCN/H₂O RT 4 76

The oxidation typically requires careful temperature control, especially when using m-CPBA, to avoid over-oxidation or side reactions.

Preparation of 4-(methylamino)piperidine Intermediates

The piperidine component serves as a linking unit between the benzothiazole and cyclopenta[b]pyridine moieties.

Synthesis of tert-Butyl 4-(methylamino)piperidine-1-carboxylate

This key intermediate can be prepared through several routes, with reductive amination being particularly efficient:

tert-Butyl 4-oxopiperidine-1-carboxylate + Methylamine + Reducing agent → tert-Butyl 4-(methylamino)piperidine-1-carboxylate

A detailed procedure involves:

  • Dissolving tert-butyl 4-oxopiperidine-1-carboxylate in dichloromethane
  • Adding methylamine and molecular sieves
  • After 2 hours, adding sodium triacetoxyborohydride
  • Stirring at room temperature for extended periods (24-48 hours)
  • Purification by column chromatography

This approach typically yields the desired product in 79-85% yield.

Alternative Route via Direct Alkylation

Another approach involves direct N-alkylation of 4-aminopiperidine derivatives:

tert-Butyl 4-aminopiperidine-1-carboxylate + Alkylating agent → tert-Butyl 4-(methylamino)piperidine-1-carboxylate

This method typically employs alkylating agents such as methyl iodide with appropriate bases (K₂CO₃, Et₃N) in acetonitrile or DMF.

Assembly of Target Compound

Convergent Synthetic Route

A convergent approach to the target compound involves separate preparation of key intermediates followed by strategic coupling reactions.

Coupling of Benzothiazole with Piperidine

The first coupling involves connecting the benzothiazole moiety to the piperidine intermediate:

3-(chloromethyl)-1,1-dioxo-1,2-benzothiazole + tert-Butyl 4-(methylamino)piperidine-1-carboxylate → Benzothiazole-piperidine intermediate

Table 3: Optimization of N-Alkylation Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ MeCN 80 12 88
2 Cs₂CO₃ DMF 60 8 92
3 DIPEA MeCN 65 30 85
4 K₂CO₃ Acetone Reflux 24 81
Deprotection of Boc Group

The Boc protecting group is removed under acidic conditions:

Benzothiazole-piperidine intermediate + TFA/DCM or HCl/Dioxane → Deprotected intermediate

This reaction typically proceeds quantitatively and requires careful pH control during workup.

Final Coupling with Cyclopenta[b]pyridine

The final coupling reaction connects the benzothiazole-piperidine component to the cyclopenta[b]pyridine core via palladium-catalyzed coupling:

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile + Deprotected benzothiazole-piperidine intermediate → Target compound

This reaction employs palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ with appropriate bases in suitable solvent systems.

Table 4: Optimization of Final Coupling Reaction

Entry Catalyst Base Solvent System Temp (°C) Time (h) Yield (%)
1 Pd(dppf)Cl₂ (5 mol%) K₃PO₄ Dioxane/H₂O 80 0.5 100
2 Pd(PPh₃)₄ (5 mol%) Na₂CO₃ Toluene/EtOH 80 4.5 93
3 PdCl₂(dppf) (5 mol%) K₃PO₄ Dioxane/H₂O 90 1 95
4 Pd₂(dba)₃/XPhos Cs₂CO₃ Dioxane 100 3 88

Linear Synthetic Approach

An alternative linear approach can be employed, starting from one of the key components and sequentially building the molecule.

Starting from Piperidine Component

The synthesis begins with tert-butyl 4-(methylamino)piperidine-1-carboxylate, which is alkylated with the benzothiazole component, deprotected, and finally coupled with the cyclopenta[b]pyridine core.

Starting from Cyclopenta[b]pyridine Core

Alternatively, the synthesis can begin with 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, which is first coupled with the piperidine component, followed by alkylation with the benzothiazole moiety.

Detailed Procedure for One-Pot Approach

A more efficient one-pot approach can be developed using microwave irradiation:

1. Combine 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (1 equiv) with tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.1 equiv)
2. Add Pd catalyst, base, and solvent
3. Microwave irradiate at 80°C for 30 minutes
4. Add 3-(chloromethyl)-1,1-dioxo-1,2-benzothiazole (1.2 equiv) and additional base
5. Continue heating for another 30 minutes
6. Add TFA for deprotection
7. Neutralize and purify

This approach minimizes isolation steps and potentially increases overall yield.

Detailed Characterization

Spectroscopic Data

The target compound shows characteristic spectroscopic properties that confirm its structure:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) expected signals:

  • 7.8-8.1 ppm (m, 2H, benzothiazole ArH)
  • 7.5-7.7 ppm (m, 2H, benzothiazole ArH)
  • 7.3-7.4 ppm (s, 1H, pyridine ArH)
  • 4.3-4.4 ppm (s, 2H, -CH₂-N-)
  • 3.8-4.0 ppm (m, 2H, piperidine CH₂)
  • 2.8-3.1 ppm (m, 4H, cyclopenta CH₂)
  • 2.3-2.5 ppm (s, 3H, N-CH₃)
  • 1.5-2.2 ppm (m, 9H, remaining CH₂ groups)

¹³C NMR (100 MHz, DMSO-d₆) expected signals:

  • 165-170 ppm (benzothiazole C-2)
  • 155-160 ppm (pyridine C-2)
  • 115-120 ppm (CN)
  • 50-55 ppm (N-CH₂)
  • 40-45 ppm (N-CH₃)
  • 25-35 ppm (cyclopentane CH₂)
IR Spectroscopy

Characteristic bands:

  • 2200-2220 cm⁻¹ (CN stretching)
  • 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ (SO₂ asymmetric and symmetric stretching)
  • 1620-1640 cm⁻¹ (C=N stretching)
  • 1550-1580 cm⁻¹ (aromatic C=C stretching)
Mass Spectrometry

HRMS (ESI) expected for C₂₂H₂₃N₅O₂S [M+H]⁺: calculated mass based on exact atomic weights.

Purity Analysis

HPLC purity determination using standard methods:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient
  • Detection: UV at 254 nm and 280 nm
  • Retention time: Varies based on exact conditions

Alternative Synthetic Strategies

Pd/Au-Relay Catalyzed Approach

A novel approach involves Pd/Au-relay catalyzed sequential reactions, which could potentially provide access to the cyclopenta[b]pyridine skeleton with high diastereoselectivity:

(Z)-1-iodo-1,6-diene + alkyne → cyclized product

This method employs sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization, which could be adapted for our target compound.

High-Pressure Assisted Synthesis

Another innovative approach utilizes high-pressure Q-tube reactors for ammonium acetate-mediated cyclocondensation reactions. This method offers:

  • Superior results compared to conventional heating and microwave irradiation
  • High atom efficiency
  • Economy and ease of workup
  • Broad substrate scope
  • Applicability to gram-scale synthesis

Sonochemical Synthesis

L-Proline catalyzed one-pot synthesis under sonochemical conditions provides an environmentally friendly approach to polysubstituted pyridine systems incorporating benzothiazole moieties. This method offers:

  • Reduced reaction times
  • Lower energy consumption
  • Enhanced yields
  • Greener reaction conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique structure that combines elements of piperidine and cyclopentapyridine with a benzothiazole moiety. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, and it has a molecular weight of approximately 370.47 g/mol. The presence of both carbonitrile and dioxo groups contributes to its reactivity and potential biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to the target molecule. For instance, derivatives of benzothiazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's structural similarities suggest it may exhibit comparable COX inhibition.

CompoundIC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73

These findings indicate that compounds with similar structures can be potent anti-inflammatory agents, making the target compound a candidate for further investigation in this area .

Anticancer Potential

The benzothiazole moiety is known for its anticancer properties. Research indicates that compounds containing this structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The compound's ability to interact with cellular targets makes it a potential lead for developing new anticancer therapies.

Study on COX Inhibition

A study conducted by Chahal et al. (2023) focused on the design and development of COX-II inhibitors, noting that compounds structurally related to the target molecule exhibited significant inhibitory effects against COX enzymes. The study reported that certain derivatives had IC50 values as low as 0.52 μM against COX-II, indicating strong anti-inflammatory potential .

Anticancer Activity Investigation

Another research effort explored the anticancer activity of benzothiazole derivatives, revealing that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study emphasized the need for further exploration of structural modifications to enhance efficacy and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine and cyclopentapyridine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in core heterocycles, substituents, or linker groups. Below is a detailed comparison based on structural features, computational similarity metrics, and inferred bioactivity:

Structural Analogs

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Cyclopenta[b]pyridine 3-CN, 1,2-benzothiazole-1,1-dioxide, methylamino-piperidine 422.5 High lipophilicity; fused bicyclic system may enhance target selectivity
4-[4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile Pyridine 2-CN, same benzothiazole-piperidine linker 381.5 Simpler core; reduced steric hindrance
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]methanone derivative Cyclopenta[c]pyridazine Pyridazine core; azetidine and pyrimidine substituents ~500 (estimated) Pyridazine may increase polarity; azetidine enhances conformational rigidity
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Pyrido[1,2-a]benzimidazole Benzimidazole fusion; methoxybenzyl-piperazine 434.5 Extended aromatic system; likely lower solubility

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity ), the target compound was compared to analogs:

  • vs. Pyridine-2-carbonitrile analog :
    • Tanimoto (MACCS) : ~0.85 (high similarity due to shared benzothiazole-piperidine linker).
    • Dice (Morgan) : ~0.78 (differences arise from cyclopenta[b]pyridine vs. pyridine core).
  • vs. Cyclopenta[c]pyridazine derivative :
    • Tanimoto : ~0.65 (lower similarity due to pyridine vs. pyridazine core).
  • vs. JAK inhibitor analogs (e.g., Comparative 1-5 in ) :
    • Tanimoto : <0.50 (divergent core structures but shared nitrile groups).

Key Structural and Functional Differences

Pyridazine-containing analogs (e.g., ) may exhibit higher polarity, favoring solubility but reducing membrane permeability.

Substituent Effects: The 3-cyano group on the pyridine ring likely participates in hydrogen bonding with target proteins, similar to nitrile-containing JAK inhibitors . The methylamino-piperidine linker in the target compound may improve metabolic stability compared to unsubstituted piperazine derivatives .

Bioactivity Inference :

  • The benzothiazole-1,1-dioxide moiety is associated with anti-inflammatory and kinase inhibitory activity in related compounds .
  • Structural analogs with pyrazole or triazole substituents (e.g., ) show antimicrobial activity, suggesting the target compound may share similar bioactivity pending experimental validation.

Biological Activity

The compound 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibits notable biological activities that have been the subject of various research studies. This article compiles detailed findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molar mass of approximately 366.47 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a cyclopentapyridine scaffold.

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It is hypothesized to modulate GPCR signaling pathways, which are crucial in many physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters .
  • Cyclooxygenase Inhibition : The compound has been evaluated for its potential as a COX-II inhibitor. In vitro studies suggest it may exhibit anti-inflammatory properties by selectively inhibiting COX-II over COX-I, which is linked to reduced gastrointestinal side effects commonly seen with non-selective NSAIDs .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory activity has been assessed through various models:

  • In vivo Models : In animal studies, the compound exhibited a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The observed inhibition rates were comparable to established anti-inflammatory drugs such as Celecoxib .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Chahal et al., 2023COX-II InhibitionIC50 = 0.52 μM against COX-II; significant anti-inflammatory effects observed .
PMC3315628GPCR ModulationPotential interaction with GPCRs affecting cellular signaling pathways .
LGC StandardsAnticancer ActivityDemonstrated cytotoxicity in MCF-7 cell lines; further investigation required for mechanism elucidation .

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